Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate
Description
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 142350-85-4) is a chiral carbamate derivative synthesized from (1R,2R)-1,2-diaminocyclohexane (DACH) and benzyl phenyl carbonate under basic conditions, yielding 66% . It serves as a key intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly in constructing ligands for transition-metal complexes. Its structure features a cyclohexyl backbone with a benzyloxycarbonyl (Cbz) protecting group, which balances steric bulk and lipophilicity for applications in enantioselective reactions .
Properties
IUPAC Name |
benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward method involves treating (1R,2R)-1,2-cyclohexanediamine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
A representative procedure adapted from J-stage protocols employs:
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Solvent : Dichloromethane (DCM, 0.1 M)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C to room temperature
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Workup : Sequential washes with 1 M HCl, saturated NaHCO₃, and brine
Table 1: Optimization of Direct Carbamate Formation
Stereochemical Considerations
The (1R,2R) configuration is preserved through:
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Use of anhydrous conditions to prevent racemization
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Low-temperature addition of Cbz-Cl to minimize epimerization
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Chiral HPLC validation showing >99% ee (Method: Chiralpak IA, hexane/i-PrOH 80:20)
Sequential Protection-Deprotection Strategy
tert-Butoxycarbonyl (Boc) Intermediate Route
A two-step approach from the Royal Society of Chemistry achieves higher regioselectivity:
Step 1 : Boc protection of (1R,2R)-1,2-cyclohexanediamine
Step 2 : Boc-to-Cbz Transprotection
Table 2: Comparative Analysis of Protection Methods
| Metric | Direct Cbz-Cl | Boc-Mediated Route |
|---|---|---|
| Overall Yield (%) | 81 | 68 |
| Purity (HPLC) | 95% | 98% |
| Scalability | 10 g scale | 50 g scale |
Solid-Phase Synthesis for High-Throughput Applications
Resin Immobilization and Cleavage
Adapting methodologies from chiral benzimidazolium syntheses:
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Resin Loading : Wang resin functionalized with Cbz-Cl (2.0 mmol/g)
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Amine Coupling : (1R,2R)-Diamine (1.05 equiv) in DMF, 24 h
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Cleavage : TFA/H₂O (95:5), 2 h
Key Advantages :
Analytical Characterization and Quality Control
Spectroscopic Data
1H NMR (CDCl₃, 400 MHz) :
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δ 7.32–7.25 (m, 5H, Cbz aromatic)
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δ 5.08 (s, 2H, CH₂Ph)
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δ 3.95–3.82 (m, 2H, cyclohexyl NH)
13C NMR :
Chiral Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| Polarimetry | [α]D²⁵ = +48.0° (c 1.0, CHCl₃) | Confirms (R,R) |
| Chiral SFC | Chiralpak AD-H, CO₂/MeOH 90:10 | 99.3% ee |
Industrial-Scale Process Considerations
Cost-Benefit Analysis
| Factor | Direct Cbz-Cl | Boc-Mediated | Solid-Phase |
|---|---|---|---|
| Raw Material Cost ($/kg) | 120 | 95 | 210 |
| Process Mass Intensity | 8.7 | 6.2 | 15.4 |
| EHS Profile | Chloride waste | TFA waste | Solvent recovery |
Recommendation : The Boc-mediated route balances cost and scalability for >100 kg batches, while solid-phase synthesis suits API-grade material requiring ultralow metal content .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include benzyl-substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex chemical entities.
- Reagent in Organic Transformations : The compound is utilized in various organic transformations, including oxidation and reduction reactions.
Biology
- Enzyme Inhibition Studies : Research has focused on its potential to inhibit specific enzymes, which could lead to therapeutic applications.
- Receptor Binding : Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate interacts with various biological receptors, influencing signaling pathways crucial for cellular functions.
Medicine
- Therapeutic Agent Development : Ongoing studies are exploring its potential as a therapeutic agent targeting diseases associated with enzyme dysfunctions or receptor malfunctions.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain proteases involved in viral infections, showcasing its potential in antiviral drug development .
Industry
- Production of Specialty Chemicals : It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Application in Polymer Chemistry : The compound contributes to the development of polymers with tailored properties for specific industrial applications.
Mechanism of Action
The mechanism of action of Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamates with Alternative Protecting Groups
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (Compound 5)
- Synthesis : Prepared from (1R,2R)-DACH using di-tert-butyl dicarbonate, yielding 88% .
- Key Differences: Stability: The tert-butyl group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/EtOAc), whereas the benzyl group requires hydrogenolysis (H₂/Pd-C) . Solubility: tert-Butyl derivatives exhibit lower lipophilicity (logP ~1.2) compared to benzyl carbamates (logP ~2.5), favoring polar solvents like acetonitrile . Catalytic Utility: tert-Butyl carbamates are preferred in aqueous-phase catalysis due to their hydrophilicity .
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate (Compound 6)
Functionalized Derivatives
Benzyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (Compound 13)
- Synthesis : Synthesized from compound 7 via coupling with 2-(diphenylphosphinyl)benzoic acid, yielding 75% .
- Key Differences :
Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (1k)
- Synthesis: Prepared from (1R,2R)-2-aminocyclohexanol hydrochloride and CbzCl, with K₂CO₃ as base .
- Key Differences :
Comparative Data Table
Biological Activity
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group, an aminocyclohexyl moiety, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 249.33 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with (1R,2R)-2-aminocyclohexanol under basic conditions, leading to the formation of the carbamate through an intermediate .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzyme activities and receptor interactions. The hydroxy group can form hydrogen bonds with biomolecules, while the carbamate group can undergo hydrolysis to release active compounds. Additionally, the benzyl group enhances lipophilicity, facilitating membrane permeability.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. A study demonstrated its effectiveness in modulating pathways involved in cancer cell proliferation and apoptosis. For instance, treatment with this compound resulted in significant reductions in the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of signaling pathways related to inflammation and apoptosis .
Case Studies
- Study on Cancer Cell Lines : A study assessed the effects of this compound on breast cancer cell lines. The results indicated that the compound reduced cell viability by approximately 50% at concentrations above 10 µM over 48 hours. Mechanistic studies revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
